

Development of a High-Throughput Competitive Immunoassay for Arachidonoylcarnitine Screening

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Compound of Interest		
Compound Name:	Arachidonoylcarnitine	
Cat. No.:	B15074170	Get Quote

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Arachidonoylcarnitine is a long-chain acylcarnitine that plays a significant role in cellular metabolism, particularly in the transport of arachidonic acid into the mitochondria for β -oxidation.[1][2] Dysregulation of **arachidonoylcarnitine** levels has been implicated in various pathological conditions, making it a person of interest for biomarker discovery and drug development. High-throughput screening (HTS) methods are essential for efficiently analyzing large numbers of samples. This document outlines the development and protocol for a sensitive and robust competitive enzyme-linked immunosorbent assay (ELISA) for the quantitative determination of **arachidonoylcarnitine** in biological samples.

The assay is based on the principle of competitive binding.[3] In this format, free arachidonoylcarnitine in the sample competes with a fixed amount of enzyme-labeled arachidonoylcarnitine for binding to a limited number of anti-arachidonoylcarnitine antibody-coated microplate wells. The resulting signal is inversely proportional to the concentration of arachidonoylcarnitine in the sample.[4] This method is particularly well-suited for small molecules like arachidonoylcarnitine that cannot be simultaneously bound by two antibodies as required in a sandwich ELISA format.[3]



Materials and Methods Reagent and Sample Preparation

Required Materials Not Provided:

- Microplate reader capable of measuring absorbance at 450 nm
- High-precision pipettes and sterile pipette tips
- Vortex mixer
- Microplate shaker
- Wash bottle or automated microplate washer
- · Deionized or distilled water
- · Absorbent paper

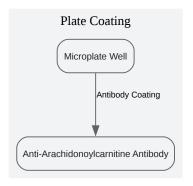
Sample Collection and Storage:

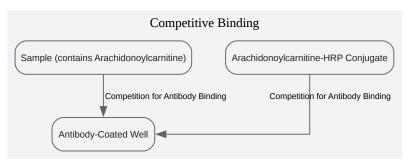
- Serum: Collect whole blood in a serum separator tube. Allow to clot for 2 hours at room temperature or overnight at 4°C. Centrifuge for 20 minutes at 1,000 x g. Collect the serum and assay immediately or aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
- Plasma: Collect plasma using EDTA or heparin as an anticoagulant. Centrifuge for 15 minutes at 1,000 x g at 2-8°C within 30 minutes of collection. Assay immediately or aliquot and store at -20°C or -80°C.
- Cell Culture Supernatants: Remove particulates by centrifugation and assay immediately or aliquot and store samples at ≤ -20°C.
- Tissue Homogenates: Rinse tissues with ice-cold PBS to remove excess blood. Homogenize
 in an appropriate buffer and centrifuge to remove debris. Assay immediately or aliquot and
 store at ≤ -80°C.

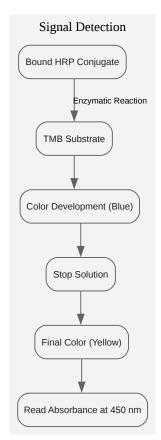


Assay Principle Workflow

The competitive ELISA workflow is depicted below.









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Caption: Competitive ELISA workflow for **Arachidonoylcarnitine**.

Experimental Protocol

- Prepare Reagents: Bring all reagents to room temperature before use. Prepare wash buffer and standard dilutions of arachidonoylcarnitine.
- Standard and Sample Addition: Add 50 μL of standard or sample to the appropriate wells of the anti-arachidonoylcarnitine antibody-coated microplate.
- Competitive Reaction: Add 50 μL of **Arachidonoylcarnitine**-HRP (Horseradish Peroxidase) conjugate to each well. Cover the plate and incubate for 1 hour at 37°C.
- Washing: Aspirate or decant the contents of each well and wash the plate three times with 300 μL of wash buffer per well. After the final wash, invert the plate and blot it against clean paper towels.
- Substrate Incubation: Add 100 μL of TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution to each well. Incubate for 15-20 minutes at 37°C in the dark.
- Stop Reaction: Add 50 μ L of stop solution to each well. The color will change from blue to yellow.
- Read Plate: Measure the optical density (OD) at 450 nm within 10 minutes of adding the stop solution.

Data Analysis and Quantitative Results

The concentration of **arachidonoylcarnitine** is inversely proportional to the color intensity. A standard curve is generated by plotting the mean absorbance for each standard concentration on the y-axis against the corresponding concentration on the x-axis. The concentration of **arachidonoylcarnitine** in the samples is determined by interpolating their mean absorbance values from the standard curve.

Representative Standard Curve Data



Arachidonoylcarnitine (ng/mL)	OD 450 nm	B/B ₀ (%)
0	2.45	100
0.1	2.11	86.1
0.5	1.54	62.9
1.0	1.12	45.7
5.0	0.45	18.4
10.0	0.21	8.6

B represents the absorbance of a standard or sample, and B_0 is the absorbance of the zero standard (maximum signal).

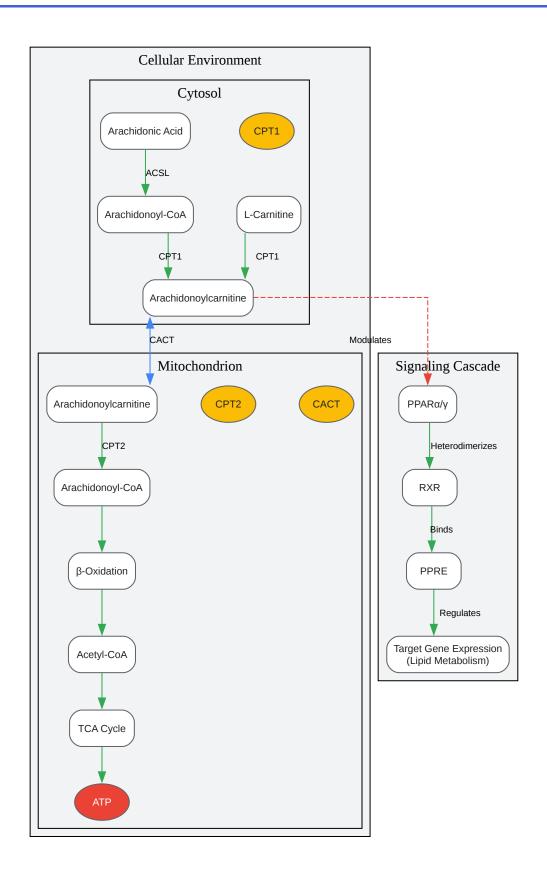
Assav Performance Characteristics

Parameter	Result
Assay Range	0.1 - 10 ng/mL
Sensitivity (LOD)	0.05 ng/mL
Intra-Assay CV	< 8%
Inter-Assay CV	< 12%

Biological Context and Signaling Pathway

Arachidonoylcarnitine is formed from the conjugation of arachidonic acid to L-carnitine, a reaction catalyzed by carnitine acyltransferases. This process facilitates the transport of arachidonic acid into the mitochondrial matrix for subsequent β-oxidation to produce energy.[1] [2] Arachidonic acid itself is a precursor for a variety of signaling molecules, and its metabolism is tightly regulated. Furthermore, long-chain acylcarnitines can influence cellular signaling pathways, including those mediated by Peroxisome Proliferator-Activated Receptors (PPARs), which are key regulators of lipid metabolism.[5][6]





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Caption: Arachidonoylcarnitine metabolism and signaling.



Conclusion

The described competitive immunoassay provides a high-throughput, sensitive, and reliable method for the quantification of **arachidonoylcarnitine** in various biological samples. This assay can be a valuable tool for researchers in academia and the pharmaceutical industry for studying the role of **arachidonoylcarnitine** in health and disease, as well as for the screening of potential therapeutic agents that modulate its levels. The provided protocol and performance characteristics demonstrate the suitability of this assay for large-scale screening applications.

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